molecular formula C16H17N7O B4524087 N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4524087
M. Wt: 323.35 g/mol
InChI Key: ZRBNEXJPDZYNAL-UHFFFAOYSA-N
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Description

The compound N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a piperidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine scaffold and a pyridin-3-yl carboxamide group. Its molecular formula is inferred as C₁₉H₂₀N₈O (based on structural analogs in ), with a molecular weight of approximately 380.4 g/mol .

Properties

IUPAC Name

N-pyridin-3-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(19-13-2-1-7-17-10-13)12-5-8-22(9-6-12)15-4-3-14-20-18-11-23(14)21-15/h1-4,7,10-12H,5-6,8-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNEXJPDZYNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Attachment of the pyridine ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the piperidine carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, solvent control and purification techniques are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the triazole ring and the carboxamide side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Triazole Substituent Carboxamide Group Molecular Weight Melting Point (°C) Key Properties Reference
Target Compound None N-(pyridin-3-yl) ~380.4 Not reported Moderate lipophilicity
7a () 3-m-tolyl N-(2-diethylaminoethyl) ~500.6 Not reported CatSper blocker activity
E-4b () 3,5-dimethyl Benzoylamino Not provided 253–255 High thermal stability
N-(4-Chlorobenzyl)... () 3-methyl 4-Chlorobenzyl ~401.9 Not reported Enhanced lipophilicity
Lin28-1632 () 3-methyl N-Methyl-N-[3-...] 326.3 (CAS data) Not reported Lin28 inhibition

Key Observations:

  • Pyridin-3-yl vs. Aromatic/Aliphatic Substituents: The target compound’s pyridin-3-yl group balances polarity and lipophilicity, contrasting with the chlorobenzyl () and diethylaminoethyl () groups, which increase lipophilicity or basicity .

Pharmacological and Functional Comparisons

Ion Channel Modulation (CatSper)
  • Compound 7a (): A CatSper blocker with an IC₅₀ in the nanomolar range. Its m-tolyl triazole and diethylaminoethyl side chain likely enhance hydrophobic interactions with the channel .
RNA-Binding Protein Inhibition (Lin28)
  • Lin28-1632 (): A triazolopyridazine derivative inhibiting Lin28 via topical delivery (80 µM). Its methyl-triazole and acetamide side chain optimize membrane permeability .
  • Target Compound: The pyridin-3-yl group may reduce permeability compared to Lin28-1632, necessitating formulation adjustments for topical efficacy.

Research Findings and Implications

  • Screening Data: The target compound (ID: F707-2001) is listed with 17 mg available , indicating preclinical evaluation. Its pyridin-3-yl group may offer advantages in solubility over chlorophenyl analogs () .
  • SAR Trends: Bulky triazole substituents (e.g., isopropyl in ) correlate with reduced solubility but improved target affinity. The target’s unsubstituted triazole may prioritize solubility for oral bioavailability .

Biological Activity

N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has shown significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a triazolopyridazine moiety , and a piperidine carboxamide , which contribute to its unique chemical properties. This structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator of specific kinases or other proteins involved in signaling pathways, leading to various pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies on related triazolo derivatives have shown potent anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range .
Cell LineIC₅₀ Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

Compounds containing similar structural motifs have also been investigated for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic processes starting from readily available precursors. Key synthetic steps include:

  • Formation of the triazolopyridazine core through cyclization reactions.
  • Introduction of functional groups such as trifluoromethyl or other substituents to enhance biological activity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a closely related compound with similar structural characteristics. The compound demonstrated significant inhibition of cell proliferation in the A549 cell line through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Kinase Inhibition

Another research focused on the inhibition of c-Met kinase by derivatives of the triazolo-pyridazine class. The results indicated that certain modifications to the molecular structure could significantly enhance potency and selectivity against this kinase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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